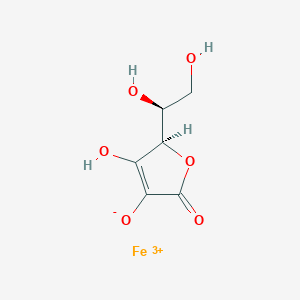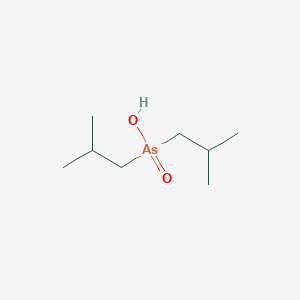phosphanium chloride CAS No. 90709-31-2](/img/structure/B14349913.png)
[4-(Dimethylamino)butyl](triphenyl)phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)butylphosphanium chloride: is a quaternary phosphonium salt. This compound is notable for its applications in organic synthesis, particularly in the formation of ylides used in the Wittig reaction. The presence of the dimethylamino group and the triphenylphosphonium moiety imparts unique chemical properties to this compound, making it a valuable reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)butylphosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The general reaction can be represented as follows:
Ph3P+Cl−(CH2)4−N(CH3)2→[Ph3P−(CH2)4−N(CH3)2]+Cl−
This reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. The reaction conditions often involve heating the reactants in a suitable solvent such as acetonitrile or toluene.
Industrial Production Methods: On an industrial scale, the production of 4-(Dimethylamino)butylphosphanium chloride follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonium center, leading to the formation of phosphine oxides.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Addition: The compound can participate in addition reactions, especially in the formation of ylides for the Wittig reaction.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides are commonly employed.
Addition: The formation of ylides typically involves strong bases like n-butyllithium.
Major Products:
Oxidation: Triphenylphosphine oxide.
Substitution: Various substituted phosphonium salts.
Addition: Alkenes (via the Wittig reaction).
科学的研究の応用
Chemistry:
Wittig Reaction: The compound is used to generate ylides, which are key intermediates in the Wittig reaction for the synthesis of alkenes.
Catalysis: It can act as a phase-transfer catalyst in various organic reactions.
Biology:
Antimicrobial Activity: Some studies suggest that quaternary phosphonium salts exhibit antimicrobial properties, making them potential candidates for biological applications.
Medicine:
Drug Delivery: The compound’s ability to form stable complexes with various drugs can be exploited in drug delivery systems.
Industry:
Polymer Synthesis: It is used in the synthesis of phosphorus-containing polymers, which have applications in flame retardants and other materials.
作用機序
The primary mechanism of action for 4-(Dimethylamino)butylphosphanium chloride involves the formation of ylides. The phosphonium center acts as a nucleophile, attacking electrophilic carbonyl compounds to form a betaine intermediate. This intermediate then undergoes a rearrangement to form the desired alkene and triphenylphosphine oxide. The molecular targets and pathways involved are primarily related to the electrophilic nature of the carbonyl compounds and the nucleophilic character of the ylide.
類似化合物との比較
- 4-(Dimethylamino)benzylphosphonium bromide
- 4-(Dimethylamino)phenylphosphonium chloride
Comparison:
- Uniqueness: 4-(Dimethylamino)butylphosphanium chloride is unique due to its butyl chain, which provides different steric and electronic properties compared to benzyl or phenyl analogs.
- Reactivity: The presence of the butyl chain can influence the reactivity and selectivity of the compound in various chemical reactions.
- Applications: While similar compounds may also be used in the Wittig reaction, the specific structure of 4-(Dimethylamino)butylphosphanium chloride can offer distinct advantages in terms of solubility and reaction conditions.
特性
CAS番号 |
90709-31-2 |
|---|---|
分子式 |
C24H29ClNP |
分子量 |
397.9 g/mol |
IUPAC名 |
4-(dimethylamino)butyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C24H29NP.ClH/c1-25(2)20-12-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,12-13,20-21H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
COQOSDMPZRGDPN-UHFFFAOYSA-M |
正規SMILES |
CN(C)CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)
silyl](/img/structure/B14349844.png)




![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)


![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)


